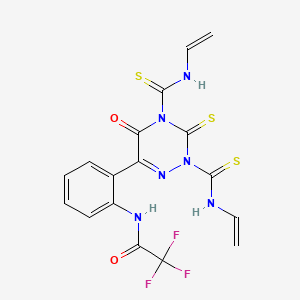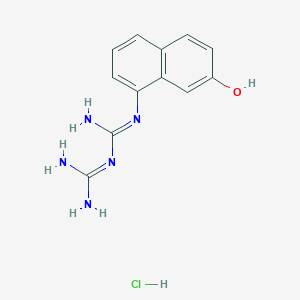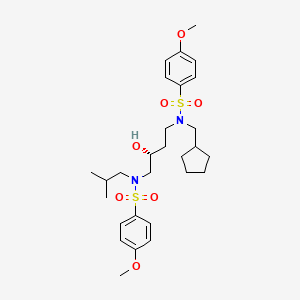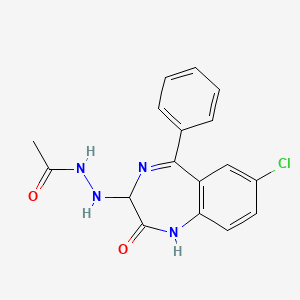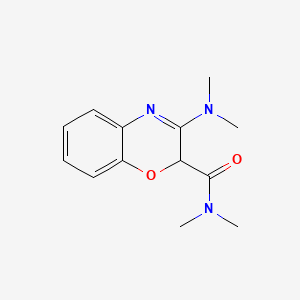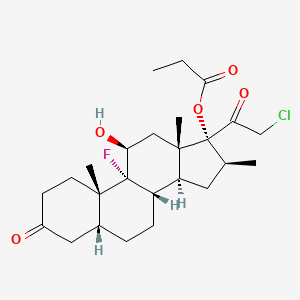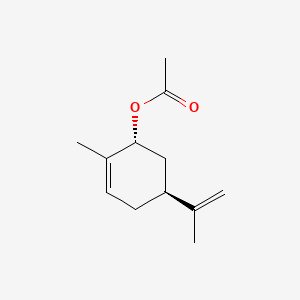![molecular formula C38H80N.C32H15CuN8O3S<br>C70H95CuN9O3S B12780678 copper;dimethyl(dioctadecyl)azanium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-6-sulfonate CAS No. 70750-63-9](/img/structure/B12780678.png)
copper;dimethyl(dioctadecyl)azanium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-6-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “copper;dimethyl(dioctadecyl)azanium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-6-sulfonate” is a complex organometallic compound. It is known for its unique structure, which includes a phthalocyanine core with copper at its center, and long alkyl chains attached to the nitrogen atoms. This compound is often used in various scientific and industrial applications due to its stability and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of phthalocyanine with copper salts in the presence of a suitable solvent. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the formation of the complex structure. The long alkyl chains are introduced through a quaternization reaction, where dimethyl(dioctadecyl)amine reacts with the phthalocyanine-copper complex.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The copper center can undergo oxidation, changing its oxidation state.
Reduction: The compound can be reduced under specific conditions, affecting the copper center and the phthalocyanine ring.
Substitution: The long alkyl chains can be substituted with other functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkyl halides for substitution reactions. The reactions typically occur under controlled temperatures and in the presence of solvents like dichloromethane or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of copper(II) complexes, while reduction can produce copper(I) complexes. Substitution reactions can yield a variety of derivatives with different alkyl or functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions due to its stable structure and ability to facilitate electron transfer processes.
Biology
In biological research, it is used as a fluorescent marker due to its strong absorption and emission properties in the visible spectrum.
Medicine
Industry
In the industrial sector, it is used in the production of dyes and pigments, providing vibrant and stable colors for various applications.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves the interaction of the copper center with molecular targets. In catalytic reactions, the copper center facilitates electron transfer, enabling the reaction to proceed. In biological applications, the phthalocyanine ring absorbs light and transfers energy to surrounding molecules, generating reactive oxygen species that can damage or destroy target cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper phthalocyanine: A simpler compound with a similar core structure but without the long alkyl chains.
Zinc phthalocyanine: Similar structure but with zinc instead of copper, used in similar applications.
Iron phthalocyanine: Contains iron at the center, used as a catalyst in different types of reactions.
Uniqueness
The uniqueness of “copper;dimethyl(dioctadecyl)azanium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-6-sulfonate” lies in its long alkyl chains, which enhance its solubility and stability in various solvents. This makes it more versatile and effective in a wider range of applications compared to its simpler counterparts .
Eigenschaften
CAS-Nummer |
70750-63-9 |
|---|---|
Molekularformel |
C38H80N.C32H15CuN8O3S C70H95CuN9O3S |
Molekulargewicht |
1206.2 g/mol |
IUPAC-Name |
copper;dimethyl(dioctadecyl)azanium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-6-sulfonate |
InChI |
InChI=1S/C38H80N.C32H16N8O3S.Cu/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(3,4)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;41-44(42,43)16-13-14-23-24(15-16)32-39-30-22-12-6-5-11-21(22)28(37-30)35-26-18-8-2-1-7-17(18)25(33-26)34-27-19-9-3-4-10-20(19)29(36-27)38-31(23)40-32;/h5-38H2,1-4H3;1-15H,(H-2,33,34,35,36,37,38,39,40,41,42,43);/q+1;-2;+2/p-1 |
InChI-Schlüssel |
IPHJYJHJDIGARM-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCC.C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)S(=O)(=O)[O-])C9=CC=CC=C94.[Cu+2] |
Physikalische Beschreibung |
Dry Powder; Liquid, Other Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-chloro-3-iodo-2H-pyrazolo[3,4-c]pyridazine](/img/structure/B12780605.png)

